1-Phenyl-1H-1,2,4-triazole
Overview
Description
1-Phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is known for its versatility in various fields, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Mechanism of Action
Target of Action
1-Phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are known to interact with various targets, depending on their specific structure and functional groups . .
Mode of Action
The mode of action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved . The ESIPT-I reaction was found to be more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its excited-state proton transfer . This process leads to the transformation between the enol and keto forms of the compound
Pharmacokinetics
It is known that the pharmacokinetics of triazole compounds can be influenced by their chemical structure and functional groups .
Result of Action
The result of the action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process leads to the decay of the excited state to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Safety and Hazards
Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
Future Directions
The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,4-triazole has the ability to interact with a variety of enzymes and receptors in the biological system . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This property allows this compound to play a role in biochemical reactions .
Molecular Mechanism
Studies on similar triazole compounds suggest that they exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar triazole compounds suggest that they undergo excited-state proton transfer, leading to changes in their photophysical properties over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. Another method is the cycloaddition reaction of nitriles with reactive cumulenes . Microwave irradiation has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cycloaddition reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods prioritize cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties. These derivatives are often used in pharmaceuticals and materials science .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole Derivatives: Compounds with additional substituents on the triazole ring, enhancing their properties.
Uniqueness: 1-Phenyl-1H-1,2,4-triazole stands out due to its phenyl group, which enhances its stability and reactivity. This unique structure allows for a broader range of applications compared to other triazole isomers .
Properties
IUPAC Name |
1-phenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLXLHYYDSTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158603 | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-60-4 | |
Record name | 1-Phenyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.